molecular formula C18H19N3O3S B2713260 N-(3,5-dimethylphenyl)-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)propanamide CAS No. 899726-81-9

N-(3,5-dimethylphenyl)-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)propanamide

Cat. No.: B2713260
CAS No.: 899726-81-9
M. Wt: 357.43
InChI Key: CVMANDJVUKCYHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethylphenyl)-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)propanamide is a benzothiadiazine dioxide derivative of significant interest in medicinal chemistry and neuroscience research. Compounds within this structural class have been extensively investigated as positive allosteric modulators of ionotropic glutamate receptors, specifically AMPA receptors (AMPARs) . AMPARs are crucial tetrameric ligand-gated ion channels that mediate the majority of fast excitatory synaptic transmission in the central nervous system and are fundamentally involved in synaptic plasticity, which underlies learning and memory . The 1,2,4-benzothiadiazine 1,1-dioxide core is a recognized pharmacophore for enhancing AMPAR function, which is a target for therapeutic interventions in various neurological disorders and cognitive deficits . The structural motif of this compound, featuring a propanamide linker to a 3,5-dimethylphenyl group, is designed to explore structure-activity relationships, potentially influencing potency, selectivity, and pharmacokinetic properties. Research into related analogs demonstrates their potential as tool compounds for studying ion channel physiology and for validating targets in preclinical models . This product is intended for research purposes to further elucidate the mechanism of AMPAR potentiation and to evaluate its potential in neuropharmacological applications. It is supplied for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate precautions in accordance with all applicable laboratory safety procedures.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-12-9-13(2)11-14(10-12)19-18(22)8-7-17-20-15-5-3-4-6-16(15)25(23,24)21-17/h3-6,9-11H,7-8H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMANDJVUKCYHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CCC2=NS(=O)(=O)C3=CC=CC=C3N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiadiazine Ring: This can be achieved by reacting 2-aminobenzenesulfonamide with a suitable aldehyde under acidic conditions to form the benzothiadiazine ring.

    Attachment of the Propanamide Group: The benzothiadiazine intermediate is then reacted with 3-bromopropanoic acid in the presence of a base to introduce the propanamide group.

    Introduction of the Dimethylphenyl Group: Finally, the compound is treated with 3,5-dimethylphenyl isocyanate to attach the dimethylphenyl group to the nitrogen atom of the benzothiadiazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiadiazine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the propanamide moiety, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure characterized by a benzothiadiazine core with a dioxido group and a 3,5-dimethylphenyl substituent. Its molecular formula is C17H17N3O3SC_{17}H_{17}N_{3}O_{3}S with a molecular weight of approximately 343.4 g/mol. The presence of these functional groups contributes to its biological activity and potential therapeutic applications.

Research indicates that derivatives of benzothiadiazine compounds exhibit significant biological activities, including:

  • Antitumor Properties : Studies have shown that certain benzothiadiazine derivatives can inhibit the proliferation of various cancer cell lines at low micromolar concentrations. For instance, related compounds have demonstrated effectiveness against breast, colon, lung, and prostate cancer cells.
  • Anti-inflammatory Effects : Some derivatives have been investigated for their anti-inflammatory properties. The mechanism may involve modulation of enzyme activity or receptor function, making them potential candidates for developing anti-inflammatory drugs .

Medicinal Chemistry Applications

The structural characteristics of N-(3,5-dimethylphenyl)-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)propanamide suggest several applications in medicinal chemistry:

  • Lead Compound Development : The compound's unique structure positions it as a lead compound for synthesizing new drugs targeting specific biological pathways. Its ability to interact with various biological targets can be leveraged to develop novel therapeutics.
  • Pharmacokinetics and Drug Design : The cyclohexane backbone influences the pharmacokinetics of the compound, which is crucial in drug design. Researchers can manipulate this structure to enhance bioavailability and therapeutic efficacy.

Antitumor Activity Case Study

A study conducted on related benzothiadiazine derivatives highlighted their potential in cancer treatment. In vitro assays demonstrated that these compounds inhibited the growth of cancer cells significantly more than standard treatments at comparable concentrations. This finding underscores the importance of further research into this compound as a candidate for anticancer drug development.

Anti-inflammatory Mechanism Exploration

Research into the anti-inflammatory effects of benzothiadiazine derivatives revealed that they could inhibit specific inflammatory pathways. In vivo studies indicated reduced inflammation markers in animal models treated with these compounds compared to controls. This suggests that this compound could be developed into an effective anti-inflammatory agent.

Data Table: Summary of Biological Activities

Activity Type Description References
AntitumorInhibits proliferation of cancer cell lines (breast, colon, lung)
Anti-inflammatoryModulates inflammatory pathways; reduces markers in vivo
Lead compound potentialServes as a basis for drug development targeting specific enzymes/receptors

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiadiazine ring system can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate the activity of enzymes. This interaction can lead to the inhibition of enzyme activity, disruption of metabolic pathways, or alteration of cellular signaling processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares a propanamide core with several analogs, but its substituents distinguish it:

  • Aryl Group : The 3,5-dimethylphenyl group contrasts with substituents in analogs like N-(3-methylphenyl)propanamide (, compound 7c) or N-(4-chlorophenyl)propanamide (, -87-3). Methyl groups enhance lipophilicity, while halogens (e.g., Cl) may alter electronic effects.
  • Heterocyclic Moiety : The 1,1-dioxido-benzothiadiazine group differs from the 1,3,4-oxadiazole-thiazole systems in (compounds 7c–7f) or isoindole-dioxo groups (). Sulfone groups increase polarity and hydrogen-bonding capacity compared to sulfur-containing heterocycles.

Physicochemical Properties

Key data from structurally related propanamides ():

Compound ID Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
7c C₁₆H₁₇N₅O₂S₂ 375 134–136 3-methylphenyl, oxadiazole-thiazole
7d C₁₆H₁₇N₅O₂S₂ 375 142–144 4-methylphenyl, oxadiazole-thiazole
7e C₁₇H₁₉N₅O₂S₂ 389 168–170 2,4-dimethylphenyl, oxadiazole-thiazole
7f C₁₇H₁₉N₅O₂S₂ 389 176–178 2,5-dimethylphenyl, oxadiazole-thiazole

Observations :

  • Methyl-substituted phenyl groups (e.g., 7e, 7f) correlate with higher melting points than monosubstituted analogs (7c, 7d), likely due to enhanced crystallinity from symmetrical substitution .
  • The target compound’s benzothiadiazine sulfone group may further elevate melting points compared to oxadiazole-thiazole systems due to increased polarity.

Biological Activity

N-(3,5-dimethylphenyl)-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)propanamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant studies.

  • Molecular Formula : C₁₈H₁₉N₃O₃S
  • Molecular Weight : 357.4 g/mol
  • CAS Number : 899726-81-9

The compound acts primarily as an inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) pathway, which is crucial in various cellular processes including cell growth, proliferation, and survival. The inhibition of this pathway has significant implications in cancer therapy and inflammatory diseases.

1. Anticancer Properties

Research indicates that derivatives of the benzothiadiazine class exhibit selective inhibition of PI3Kδ. This selectivity is vital for minimizing side effects while effectively targeting cancerous cells. Studies have shown that certain derivatives can reduce tumor growth in preclinical models by inducing apoptosis in cancer cells and inhibiting angiogenesis .

2. Neuroprotective Effects

In models of diabetic cardiac autonomic neuropathy (DCAN), this compound has been demonstrated to ameliorate parasympathetic dysfunction. It modulates the transient receptor potential canonical 5 (TRPC5) channels, leading to reduced oxidative stress and inflammation in the vagus nerve . This effect suggests potential therapeutic applications in treating diabetic complications.

3. Anti-inflammatory Activity

The compound exhibits anti-inflammatory properties by downregulating pro-inflammatory cytokines such as TNF-α and IL-6 in various models of inflammation. This mechanism is particularly relevant in conditions characterized by chronic inflammation .

Study on Diabetic Neuropathy

A study involving male Sprague-Dawley rats induced with type 1 diabetes demonstrated that treatment with this compound improved heart rate variability and baroreflex sensitivity. The treatment also reduced the expression of TRPC5 channels and apoptotic markers like CASPASE-3 in the vagus nerve .

Study on Cancer Cell Lines

In another study assessing the compound's efficacy against cancer cell lines, it was found to significantly inhibit cell proliferation and induce apoptosis through PI3Kδ pathway modulation. The results indicated a dose-dependent response with increased effectiveness at higher concentrations .

Comparative Analysis of Biological Activities

Activity TypeEffectivenessMechanism of Action
AnticancerHighPI3Kδ inhibition
NeuroprotectiveModerateTRPC5 modulation
Anti-inflammatoryHighDownregulation of pro-inflammatory cytokines

Q & A

Basic: What synthetic methodologies are recommended for synthesizing N-(3,5-dimethylphenyl)-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)propanamide, and how can reaction yields be optimized?

Answer:
The synthesis of complex heterocyclic compounds like this requires multi-step protocols. Palladium-catalyzed cross-coupling reactions (e.g., Sonogashira or Buchwald-Hartwig) are effective for introducing aromatic substituents, as demonstrated in analogous syntheses of N-benzyl propargylamine derivatives . Key steps include:

  • Catalyst selection : PdCl₂(PPh₃)₂ with CuI as a co-catalyst in DMF/Et₃N at 60°C can enhance coupling efficiency.
  • Purification : Column chromatography (silica gel, gradient elution) ensures high purity, with yields improved by optimizing solvent ratios (e.g., hexane/ethyl acetate).
  • Monitoring : TLC and NMR tracking of intermediates reduces side-product formation. Post-reaction workup (e.g., acid-base extraction) minimizes impurities .

Basic: How should researchers characterize the structural integrity of this compound, and what analytical techniques are critical for validation?

Answer:
Rigorous structural validation involves:

  • Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon frameworks. Compare chemical shifts with computational predictions (DFT) for accuracy.
  • Mass spectrometry : HRMS (High-Resolution MS) to verify molecular ion peaks and isotopic patterns.
  • Crystallography : X-ray diffraction (if crystals are obtainable) provides unambiguous confirmation of stereochemistry and bond angles.
  • Purity assessment : HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound (e.g., conflicting IC₅₀ values across studies)?

Answer:
Discrepancies in bioactivity data often arise from methodological variability. To address this:

  • Standardize assays : Use validated cell lines (e.g., ATCC-certified) and control compounds in dose-response experiments.
  • Replicate conditions : Ensure consistent buffer pH, temperature, and incubation times across labs.
  • Data normalization : Express activity relative to internal standards (e.g., % inhibition vs. positive controls) to reduce inter-lab variability.
  • Meta-analysis : Apply systematic review frameworks (e.g., PRISMA guidelines) to aggregate and critique existing data, identifying outliers and methodological biases .

Advanced: What computational strategies are recommended to explore the structure-activity relationship (SAR) of this compound?

Answer:
SAR studies benefit from hybrid computational-experimental approaches:

  • Docking simulations : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes or receptors). Validate with mutagenesis studies.
  • QSAR modeling : Develop quantitative models using descriptors (logP, polar surface area) to predict bioactivity. Validate with leave-one-out cross-validation.
  • MD simulations : Run molecular dynamics (GROMACS) to assess binding stability over time (≥100 ns trajectories).
  • Electrostatic mapping : Calculate electrostatic potential surfaces (MEP) to identify reactive hotspots for functionalization .

Advanced: How can researchers design experiments to elucidate the metabolic stability and potential prodrug activation pathways of this compound?

Answer:
Prodrug strategies require in vitro and in vivo profiling:

  • In vitro assays : Incubate with liver microsomes (human/rat) to identify phase I metabolites (LC-MS/MS analysis).
  • Enzyme kinetics : Measure hydrolysis rates in plasma or esterase-rich media to assess susceptibility to enzymatic activation.
  • Isotope tracing : Use ¹⁴C-labeled analogs to track metabolic pathways in animal models.
  • Bioactivation studies : Synthesize analogs with labile groups (e.g., ester or amide linkers) and compare stability in acidic (simulated gastric fluid) vs. neutral conditions .

Methodological: What frameworks are recommended for systematically reviewing existing literature on this compound’s pharmacological profile?

Answer:
Adopt systematic review protocols to minimize bias:

  • Search strategy : Use databases (PubMed, SciFinder) with controlled vocabularies (MeSH terms, CAS Registry Numbers).
  • Inclusion/exclusion criteria : Define parameters (e.g., peer-reviewed studies, in vivo data only).
  • Quality assessment : Apply tools like SYRCLE’s risk-of-bias checklist for animal studies or GRADE for clinical relevance.
  • Data synthesis : Use narrative synthesis for heterogeneous data or meta-analysis for quantitative homogeneity. Document PRISMA flow diagrams for transparency .

Methodological: How should researchers address reproducibility challenges in synthesizing and testing this compound across laboratories?

Answer:
Enhance reproducibility through:

  • Detailed protocols : Publish step-by-step synthesis procedures, including exact catalyst loadings and purification gradients.
  • Open data : Share raw NMR/MS spectra in repositories (e.g., Zenodo) for peer validation.
  • Collaborative trials : Conduct round-robin experiments across labs to identify critical variables (e.g., solvent lot variability).
  • Negative results reporting : Document failed attempts (e.g., alternative catalysts, solvents) to guide troubleshooting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.